molecular formula C16H18Br2ClNO B1397661 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1220018-17-6

3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1397661
CAS No.: 1220018-17-6
M. Wt: 435.6 g/mol
InChI Key: YVDYUQHLZVWIKL-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Derivation

The systematic nomenclature of 3-{[(1,6-dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The complete chemical name reflects the hierarchical structure beginning with the piperidine ring as the parent system, numbered to give the lowest possible position number for the substituted methyl group at position 3. The methyl group serves as a linker to the ether oxygen, which connects to the 2-position of the naphthalene ring system that bears bromine substituents at positions 1 and 6.

Alternative nomenclature systems recognize this compound through several equivalent systematic names including 3-(((1,6-dibromonaphthalen-2-yl)oxy)methyl)piperidine hydrochloride and 3-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride. The Chemical Abstracts Service registry number 1220018-17-6 provides unique identification for this specific compound structure. The molecular formula derivation establishes the composition as carbon-16, hydrogen-18, bromine-2, chlorine-1, nitrogen-1, and oxygen-1, represented as C₁₆H₁₈Br₂ClNO.

The molecular weight calculations based on current atomic mass values yield 435.6 grams per mole, with some sources reporting the more precise value of 435.58122 grams per mole. The hydrochloride salt formation involves protonation of the basic nitrogen atom in the piperidine ring, creating a stable crystalline form suitable for pharmaceutical and research applications. The parent compound without the hydrochloride counterion corresponds to PubChem identifier 56830683, representing the neutral form 3-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine.

Property Value Source
Molecular Formula C₁₆H₁₈Br₂ClNO
Molecular Weight 435.6 g/mol
Chemical Abstracts Service Number 1220018-17-6
PubChem Compound Identifier 56830682
MDL Number MFCD13560770

Crystallographic Characterization of the Piperidine-Naphthyl Ether Core

Crystallographic analysis of piperidine-aromatic ether systems reveals fundamental structural parameters that govern molecular geometry and intermolecular interactions. Related structural studies demonstrate that naphthalene-piperidine conjugates typically exhibit specific dihedral angles between the aromatic and alicyclic ring systems, with values commonly ranging from 49 to 88 degrees depending on the nature of the connecting linker. The ether linkage in this compound introduces conformational flexibility through the methylene bridge, allowing rotation around both the carbon-oxygen and carbon-carbon bonds.

X-ray diffraction principles applied to similar piperidine-naphthalene systems reveal that crystalline structures are stabilized through intermolecular hydrogen bonding patterns. The methodology employs monochromatic X-ray radiation directed at crystalline samples, where constructive interference occurs when Bragg's Law conditions are satisfied, represented by the equation $$n\lambda = 2d\sin\theta$$. These diffraction patterns provide precise atomic coordinates and bond lengths within the crystal lattice structure. Crystal packing arrangements in related compounds show that molecules often organize into dimeric units through complementary hydrogen bonding interactions.

The naphthalene ring system in the target compound maintains planarity with standard aromatic bond lengths and angles, while the piperidine ring adopts its characteristic chair conformation. The methylene linker between the piperidine carbon-3 position and the ether oxygen introduces a degree of conformational freedom that influences the overall molecular shape. Brominated naphthalene derivatives typically show minimal distortion of the aromatic system, with bromine atoms lying essentially coplanar with the naphthalene framework. The ether oxygen atom exhibits tetrahedral geometry with bond angles approximating 109.5 degrees around the oxygen center.

Structural Parameter Typical Range Reference System
Piperidine-Aromatic Dihedral Angle 49-88° Naphthalene-piperidine conjugates
Ether C-O-C Bond Angle 109-115° General ether systems
Naphthalene Planarity Deviation <0.1 Å Aromatic systems
Piperidine Chair Pucker Q = 0.43 Å Related structures

Conformational Analysis of the Piperidine Ring Substituent

Piperidine conformational analysis reveals complex equilibrium processes involving multiple ring conformations and nitrogen inversion pathways. The six-membered heterocycle preferentially adopts chair conformations that minimize steric interactions and torsional strain energy. In the neutral state, piperidine exists in dynamic equilibrium between chair conformers where the nitrogen substituent occupies either equatorial or axial positions, designated as Chair-Equatorial and Chair-Axial conformers. Detailed spectroscopic studies demonstrate that the energy difference between these conformational states typically amounts to 231 ± 4 reciprocal centimeters, corresponding to approximately 2.77 kilojoules per mole.

The presence of the bulky naphthyl ether substituent at the 3-position of the piperidine ring significantly influences conformational preferences through steric and electronic effects. Substituent positioning follows established conformational rules where larger groups preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. The methylene linker provides conformational flexibility that allows the aromatic system to adopt orientations that minimize unfavorable steric contacts with the piperidine ring hydrogens. Computational studies on related systems indicate that the preferred conformer places the naphthyl group in a pseudo-equatorial orientation relative to the piperidine chair.

Ionization of the nitrogen atom through hydrochloride salt formation introduces additional conformational constraints by creating a fixed positive charge that influences both electrostatic interactions and hydrogen bonding patterns. The cationic state preferentially stabilizes axial-like nitrogen conformations due to altered electronic distribution around the nitrogen center. This conformational preference results from the removal of electron density from the nitrogen lone pair orbital, which reduces repulsive interactions with axial hydrogen atoms on adjacent carbon centers.

Temperature-dependent conformational dynamics reveal that room temperature conditions allow rapid interconversion between chair conformers with activation barriers typically below 42 kilojoules per mole. The methylene bridge exhibits rotational freedom around both the carbon-carbon and carbon-oxygen bonds, creating multiple rotameric states that contribute to the overall conformational ensemble. Nuclear magnetic resonance spectroscopy techniques provide direct observation of these dynamic processes through chemical shift averaging and coupling constant analysis.

Conformational Parameter Energy Value Temperature
Chair-Eq to Chair-Ax Energy Difference 2.77 kJ/mol 298 K
Chair Inversion Barrier <42 kJ/mol Variable
Nitrogen Inversion Barrier ~25 kJ/mol 298 K
C-O Rotational Barrier ~15 kJ/mol Estimated

Electronic Effects of Bromine Substituents on Aromatic π-System

The electronic influence of bromine substituents on aromatic systems follows well-established patterns described by Hammett linear free energy relationships. Bromine atoms function as electron-withdrawing groups through inductive effects while simultaneously exhibiting weak electron-donating character through resonance contributions from halogen lone pairs. The Hammett sigma constants for bromine substituents provide quantitative measures of these electronic perturbations, with meta-positioned bromine showing σₘ = 0.39 and para-positioned bromine exhibiting σₚ = 0.23.

In the 1,6-dibromonaphthalen-2-yl system, the bromine atoms occupy positions that significantly alter the electron density distribution across the aromatic π-framework. The electron-withdrawing inductive effect of bromine reduces electron density at the substituted carbon centers and propagates through the conjugated system to influence reactivity at remote positions. The 2-position, which serves as the attachment point for the ether linkage, experiences electronic deactivation due to the combined inductive effects of both bromine substituents.

The dual bromine substitution pattern creates an asymmetric electronic environment within the naphthalene system that affects both ground state properties and excited state behavior. Computational studies on similar dibrominated naphthalene derivatives indicate that the highest occupied molecular orbital energy levels shift to lower values due to the electronegative halogen substituents. This electronic stabilization influences the compound's spectroscopic properties, including ultraviolet absorption maxima and fluorescence characteristics.

Resonance contributions from bromine lone pair electrons partially compensate for the strong inductive withdrawal, particularly affecting positions ortho and para to the bromine substituents. The 6-position bromine shows direct resonance interaction with the aromatic system, while the 1-position bromine influences electronic properties primarily through inductive mechanisms. These electronic perturbations extend through the conjugated system to modulate the electron density at the ether oxygen attachment site, affecting the basicity and nucleophilicity of this functional group.

Electronic Parameter Bromine Effect Position
Hammett σₘ Constant +0.39 Meta
Hammett σₚ Constant +0.23 Para
Hammett σ⁻ Constant +0.26 Para
Inductive Parameter +0.45 General
Resonance Parameter -0.22 Ortho/Para

Properties

IUPAC Name

3-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2NO.ClH/c17-13-4-5-14-12(8-13)3-6-15(16(14)18)20-10-11-2-1-7-19-9-11;/h3-6,8,11,19H,1-2,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYUQHLZVWIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:

  • Formation of the Naphthyl Intermediate: : The initial step involves the bromination of naphthalene to introduce bromine atoms at the 1 and 6 positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

  • Attachment of the Piperidine Ring: : The brominated naphthalene is then reacted with piperidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the desired piperidine derivative.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the naphthyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced naphthyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

The major products formed from these reactions include substituted naphthyl derivatives, naphthoquinones, and dehalogenated compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Investigations into its anticancer properties indicate that it may influence cancer cell proliferation and apoptosis pathways. The compound's interactions with cellular mechanisms are being explored to understand its efficacy as an anticancer agent.
  • Neuropharmacological Effects : The compound has been studied for its ability to modulate neurotransmitter systems, particularly through binding to dopamine and serotonin receptors. This suggests potential therapeutic applications in treating neuropsychiatric conditions .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various substitution reactions, which can be harnessed for the development of more complex molecules. The bromine atoms confer distinct reactivity compared to other halogenated analogs, enhancing its utility in synthetic chemistry.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at certain concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuropharmacological Research

In neuropharmacological studies, this compound was evaluated for its binding affinity to serotonin receptors. The findings revealed that it has a moderate affinity for these receptors, indicating that it could be further developed as a therapeutic agent for mood disorders.

Mechanism of Action

The mechanism of action of 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural differences among piperidine derivatives include substituent type, halogenation patterns, and aromatic systems. These variations significantly impact molecular weight, electronic properties, and biological interactions.

Table 1: Structural Comparison

Compound Name Substituent(s) on Piperidine Molecular Formula Molecular Weight (g/mol)
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine HCl 1,6-Dibromo-2-naphthyloxymethyl C₁₇H₁₆Br₂NO·HCl ~478.6 (calculated)
4-(Diphenylmethoxy)piperidine HCl Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83
Paroxetine HCl Benzodioxol-5-yloxymethyl, 4-fluorophenyl C₁₉H₂₀FNO₃·HCl 365.83
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine diHCl 4′-Bromo-2′-methoxybenzyloxyimino C₁₃H₁₇BrN₂O₂·2HCl ~403.6 (calculated)

Key Observations :

  • The target compound’s brominated naphthyl group confers higher molecular weight (~478.6 g/mol) compared to diphenylmethoxy (303.83 g/mol) or benzodioxol-based analogs (365.83 g/mol) .
  • Halogenation (Br vs. F) and aromatic systems (naphthyl vs.

Key Observations :

  • The target compound’s synthesis might involve bromination of a naphthol precursor followed by coupling to piperidine, analogous to methods in .
  • Higher halogen content (Br vs. Cl or F) may reduce solubility in polar solvents compared to Paroxetine derivatives .

Key Observations :

  • Brominated compounds like the target may pose unique environmental risks due to persistence, as seen with other halogenated aromatics .
  • The diphenylmethoxy analog lacks detailed toxicity studies, contrasting with Paroxetine’s well-documented profile .

Biological Activity

3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a piperidine ring and a dibromo-naphthyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and therapeutic applications.

The molecular formula of this compound is C16H18Br2ClNOC_{16}H_{18}Br_{2}ClNO, with a molecular weight of approximately 421.57 g/mol. The synthesis typically involves bromination of naphthalene followed by the reaction with piperidine under basic conditions, culminating in the formation of the hydrochloride salt through treatment with hydrochloric acid .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
  • Signal Transduction Pathways : The compound could modulate signal transduction pathways, affecting gene expression and cellular function .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing piperidine rings can demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antibacterial Activity : A study evaluating several piperidine derivatives found that compounds with similar structural features exhibited strong antibacterial effects. For example, MIC values were reported at 4 µg/mL against Mycobacterium tuberculosis strains, indicating potential for treating bacterial infections .
  • Comparison with Analogous Compounds : When compared to other halogenated piperidine derivatives (such as those containing chlorine or iodine), the dibromo variant showed enhanced reactivity and biological activity due to the unique properties conferred by bromine atoms .

Data Table: Comparison of Biological Activities

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliNotes
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine HCl3.1212.5Strong antibacterial activity
3-{[(1,6-Dichloro-2-naphthyl)oxy]methyl}piperidine HCl6.2525Moderate antibacterial activity
3-{[(1,6-Difluoro-2-naphthyl)oxy]methyl}piperidine HCl12.5>50Weaker activity compared to dibromo variant

Q & A

Q. How can cross-institutional studies comply with international chemical safety regulations?

  • Methodological Answer :
  • Documentation : Maintain SDS aligned with GHS standards (Section 9–11).
  • Training : Certify personnel in IATA/IMDG transport protocols for international shipments.
  • Audits : Conduct biannual lab inspections using ISO 9001:2015 checklists .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.